

What is the chemical structure of Rac 109?

Author: BenchChem Technical Support Team. Date: December 2025

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In-Depth Technical Guide to Rac 109

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and pharmacological effects of **Rac 109**, a local anesthetic with distinct effects on myocardial conduction and contractility.

Chemical Structure and Identification

Rac 109 is a synthetic molecule with the systematic IUPAC name 1'-[3-(diethylamino)propyl]spiro[2,3-dihydro-1H-naphthalene-4,3'-pyrrolidine]-2',5'-dione[1].

Chemical Formula: C20H28N2O2[1]

Molecular Weight: 328.45 g/mol

SMILES: CCN(CC)CCCN1C(=0)CC2(C1=0)CCCC3=CC=CC23[1]

InChi Key: ZIBPVLWIYWXNMK-UHFFFAOYSA-N[1]

The structure of **Rac 109** features a spiro compound, where a pyrrolidine-2,5-dione ring is linked to a tetralone scaffold. A diethylaminopropyl side chain is attached to the nitrogen atom of the pyrrolidine ring.

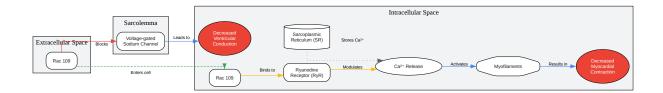
Mechanism of Action and Signaling Pathway



The primary mechanism of action of **Rac 109** as a local anesthetic involves the modulation of ion channels. Research indicates that **Rac 109** exerts its effects on myocardial conduction and contractility through a complex interplay with cardiac ion channels, with a notable interaction with the ryanodine receptor (RyR), a critical component of excitation-contraction coupling in cardiomyocytes.

Local anesthetics, in general, block voltage-gated sodium channels, which slows the propagation of action potentials. This action is responsible for the decrease in ventricular conduction velocity. The cardiotoxic effects of some local anesthetics are also attributed to their interaction with calcium channels. In the case of **Rac 109**, it has been shown to decrease myocardial contractility in a dose-dependent manner. This negative inotropic effect is likely mediated by its interaction with intracellular calcium signaling pathways. The stereospecificity of its effect on conduction, but not on contractility, suggests different binding sites or mechanisms for these two effects.

The proposed signaling pathway for the cardiotoxic effects of **Rac 109** is depicted below.



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Proposed signaling pathway for **Rac 109**'s cardiotoxicity.

Quantitative Data

The following table summarizes the key quantitative data from the study by Kariya N, et al. comparing the effects of **Rac 109** and bupivacaine.



Parameter	Rac 109	Bupivacaine	Notes
Effect on Myocardial Contractility			
EC50 (μM)	30	23	Concentration leading to half-maximal effect on decreasing contractility. This effect was not found to be stereospecific.
Effect on Ventricular Conduction			
Potency Ratio (S/R or +/-)	1.7	2.25	Ratio of the potency of the stereoisomers on decreasing ventricular conduction velocity, indicating a stereospecific effect.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study by Kariya N, et al.

Isolated Perfused Rabbit Heart Preparation

- Objective: To measure the effects of Rac 109 on ventricular conduction velocity (QRS duration) and myocardial contractility (developed pressure).
- Animal Model: Male New Zealand White rabbits.
- Procedure:
 - Hearts were rapidly excised and perfused via the aorta in a Langendorff apparatus.



- The perfusion solution was a modified Krebs-Henseleit buffer, gassed with 95% O₂ and 5% CO₂, and maintained at 37°C.
- A latex balloon was inserted into the left ventricle to measure isovolumic pressure.
- Electrodes were placed on the heart to record a pseudo-electrocardiogram (ECG).
- After a stabilization period, baseline measurements of QRS duration and left ventricular developed pressure (LVDP) were recorded.
- Rac 109 or bupivacaine was then infused at increasing concentrations, and the changes in QRS duration and LVDP were recorded.

Isolated Rabbit Cardiomyocyte Preparation

- Objective: To measure the effects of Rac 109 on cardiomyocyte shortening and relengthening.
- Procedure:
 - Ventricular myocytes were isolated from rabbit hearts by enzymatic digestion.
 - The isolated myocytes were placed in a chamber on the stage of an inverted microscope and superfused with a buffered solution.
 - Cells were field-stimulated to contract at a constant frequency.
 - A video-edge detection system was used to measure the extent and velocity of cell shortening and relengthening.
 - After obtaining baseline measurements, the superfusion solution was switched to one containing Rac 109 or bupivacaine at various concentrations, and the effects on cell mechanics were recorded.

Ryanodine Receptor Binding Assay

Objective: To determine the binding of Rac 109 to the ryanodine receptor.



Procedure:

- Sarcoplasmic reticulum vesicles rich in ryanodine receptors were prepared from rabbit skeletal muscle.
- The vesicles were incubated with radiolabeled ryanodine in the presence of varying concentrations of Rac 109 or bupivacaine.
- The amount of bound radiolabeled ryanodine was measured to determine the binding affinity and potential binding sites of the local anesthetics on the ryanodine receptor. The study indicated a two-site binding model for both drugs.

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References

- 1. PubChemLite Rac 109 (C20H28N2O2) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [What is the chemical structure of Rac 109?].
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